

In-Depth Technical Guide to the Discovery and Development of Ubiquitination-IN-1

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Compound of Interest		
Compound Name:	Ubiquitination-IN-1	
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Abstract

Ubiquitination-IN-1, also identified as compound 24, is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between Cks1 (Cyclin-dependent kinase subunit 1) and Skp2 (S-phase kinase-associated protein 2). By disrupting this interaction, **Ubiquitination-IN-1** prevents the Skp2-mediated ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27). This stabilization of p27 leads to cell cycle arrest and inhibition of tumor cell proliferation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of **Ubiquitination-IN-1**, including detailed experimental protocols and quantitative data, to support further research and development in this area.

Introduction: Targeting the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The specificity of protein degradation is primarily determined by E3 ubiquitin ligases, which recognize and bind to specific substrates. The SCF (Skp1-Cul1-F-box) complex is a major class of E3 ubiquitin ligases, and its substrate specificity is conferred by the F-box protein subunit.



Skp2 is an F-box protein that plays a crucial role in the G1/S transition of the cell cycle by targeting the tumor suppressor protein p27 for ubiquitination and degradation. High levels of Skp2 and consequently low levels of p27 are frequently observed in many human cancers and are associated with poor prognosis. The interaction between Skp2 and p27 is critically dependent on the adaptor protein Cks1. Therefore, inhibiting the Cks1-Skp2 interaction presents a promising therapeutic strategy for cancers characterized by Skp2 overexpression and p27 downregulation.

Discovery of Ubiquitination-IN-1

Ubiquitination-IN-1 was identified through high-throughput screening (HTS) campaigns aimed at discovering small molecule inhibitors of the Cks1-Skp2 protein-protein interaction. These campaigns utilized biochemical assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen, to measure the binding of recombinant Cks1 and Skp2 proteins in the presence of test compounds.[1][2][3] **Ubiquitination-IN-1** emerged from a lead optimization program based on a quinoline sulfonamide scaffold, which was identified as a hit in the primary HTS.[4]

Mechanism of Action

Ubiquitination-IN-1 exerts its biological effects by directly binding to the Cks1-Skp2 complex and disrupting their interaction. This prevents the proper assembly of the SCF-Skp2 E3 ligase complex required for p27 recognition and ubiquitination. The subsequent accumulation of p27 protein leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G1/S transition, and a reduction in cancer cell proliferation.

Quantitative Data Summary

The biological activity of **Ubiquitination-IN-1** has been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.

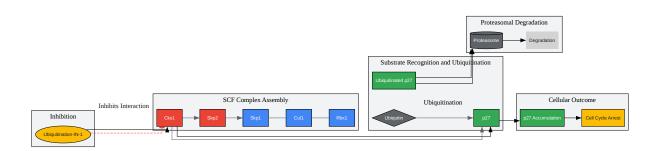


Assay Type	Target/Cell Line	Parameter	Value	Reference
Protein-Protein Interaction Assay	Cks1-Skp2	IC50	0.17 μΜ	[5]
Cell Viability Assay	A549 (Human Lung Carcinoma)	IC50	0.91 μΜ	MedChemExpres s
Cell Viability Assay	HT1080 (Human Fibrosarcoma)	IC50	0.4 μΜ	MedChemExpres s

Signaling Pathway

The signaling pathway affected by **Ubiquitination-IN-1** is central to cell cycle control. The diagram below illustrates the mechanism of action.





Binds to

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Caption: Mechanism of action of Ubiquitination-IN-1.

Experimental Protocols

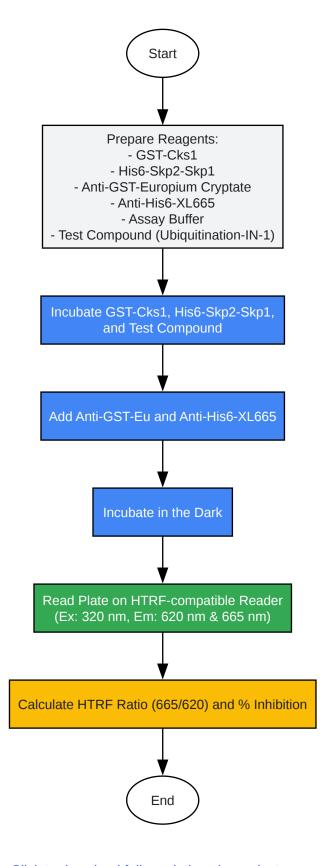
The following are detailed methodologies for the key experiments cited in the development of Cks1-Skp2 inhibitors like **Ubiquitination-IN-1**.

Cks1-Skp2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the inhibitory effect of compounds on the Cks1-Skp2 protein-protein interaction.



Workflow Diagram:



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